2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide

描述

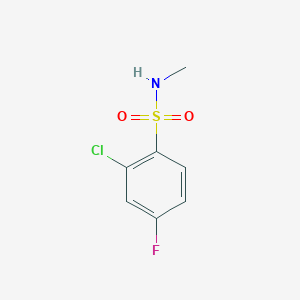

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring functionalized with a sulfonamide group at position 1, a chlorine atom at position 2, a fluorine atom at position 4, and an N-methyl substituent on the sulfonamide nitrogen. This compound belongs to the sulfonamide class, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The electron-withdrawing effects of chlorine and fluorine substituents likely influence the acidity of the sulfonamide proton and the compound’s reactivity in synthetic or biological contexts .

属性

IUPAC Name |

2-chloro-4-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYDNUUUTYFWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-chloro-4-fluorotoluene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonation: The amine group is sulfonated to form the sulfonamide.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration, reduction, and sulfonation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficiency and safety.

Types of Reactions:

Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the sulfonamide group can lead to sulfonic acids.

Reduction Products: Reduction can yield amines or other reduced derivatives.

科学研究应用

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth. Additionally, the chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Target Compound: 2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide

- Substituents :

- Position 1: Sulfonamide (-SO₂NHCH₃)

- Position 2: Chlorine (-Cl)

- Position 4: Fluorine (-F)

Comparative Compounds:

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()

- Substituents :

- Position 4: Methyl (-CH₃) on the benzene ring.

- Sulfonamide nitrogen: Bulky chiral substituent derived from (4-methoxyphenyl)(naphthalen-1-yl)methyl.

(E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide ()

- Substituents :

- Imine group (-CH=N-) attached to a 2-chlorobenzyl moiety.

- Position 4: Methyl (-CH₃) on the benzene ring.

Tolylfluanid and Dichlofluanid ()

- Substituents :

- Tolylfluanid: N-((Dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide.

- Dichlofluanid: N-((Dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide. Key Differences: These agrochemicals feature dimethylamino-sulfonyl groups and fluorine, but lack the chloro-fluoro substitution pattern of the target. Their primary use as pesticides highlights divergent applications compared to pharmaceutically oriented sulfonamides .

N-[4-((1S)-2-Chloro-1-hydroxyethyl)phenyl]methanesulfonamide ()

- Substituents :

- Position 4: Chiral 2-chloro-1-hydroxyethyl group.

- Sulfonamide: Unsubstituted (-SO₂NH₂). The absence of N-methylation may increase metabolic susceptibility compared to the target compound .

Electronic and Physicochemical Properties

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis is likely simpler than ’s chiral derivative, which requires enantioselective methods.

- Biological Performance : Fluorine and chlorine substituents may improve target binding compared to methyl or unsubstituted analogs (e.g., ), but direct comparative bioactivity data are lacking in the provided evidence.

- Knowledge Gaps: Limited data on the target compound’s melting point, solubility, or explicit biological activity necessitate further experimental validation.

生物活性

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is an organic compound classified as a sulfonamide, characterized by the presence of a chloro group, a fluoro group, and a sulfonamide group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

- Molecular Formula : C₇H₈ClFNO₂S

- Molecular Weight : 223.65 g/mol

- CAS Number : 1098391-40-2

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial enzymes, particularly through mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth and survival.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although detailed mechanisms and pathways require further investigation.

The interaction of this compound with biological targets primarily involves:

- Inhibition of Enzymatic Activity : By mimicking PABA, it inhibits the synthesis of folic acid in bacteria, leading to impaired growth.

- Binding Affinity Enhancement : The presence of chloro and fluoro groups enhances the compound's binding affinity to its targets, potentially increasing its efficacy compared to other sulfonamides.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, the following table compares this compound with other related sulfonamides:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Inhibition of folic acid synthesis |

| Sulfamethoxazole | High | Moderate | Inhibition of dihydropteroate synthase |

| Sulfanilamide | Moderate | Low | Inhibition of folic acid synthesis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated a notable inhibition zone comparable to established antibiotics like cefixime and azithromycin .

- Inflammatory Response Investigation : Another research focused on the anti-inflammatory potential of this sulfonamide in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.

- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between this compound and key bacterial enzymes. Docking studies revealed binding energies indicating strong interactions with target sites involved in bacterial metabolism.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide, and how can substituent positions be controlled?

- Methodology : Start with a benzene derivative substituted with chlorine and fluorine. Introduce the sulfonamide group via sulfonation followed by reaction with methylamine. To ensure regioselectivity, use directing groups (e.g., nitro) or protect functional groups during halogenation steps. For example, chlorination and fluorination can be optimized using Lewis acid catalysts (e.g., AlCl₃) .

- Key Considerations : Monitor reaction temperatures (e.g., 0–5°C for sulfonation) and use anhydrous conditions to avoid hydrolysis of intermediates. Characterization via HPLC and NMR ensures purity and substituent placement .

Q. How can researchers characterize the structural and electronic properties of this sulfonamide?

- Analytical Techniques :

- X-ray crystallography confirms crystal packing and hydrogen-bonding interactions (e.g., sulfonamide S=O···H-N motifs) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects: fluorine’s deshielding shifts (~δ 120 ppm in ¹⁹F NMR) and methyl group coupling .

- DFT calculations predict electron-withdrawing effects of Cl/F on the benzene ring’s reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assay Design :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (Cl/F substituents enhance binding to zinc-active sites) .

- Antimicrobial screens : Use agar diffusion assays with Gram-positive/negative bacteria (sulfonamides inhibit folate synthesis) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?

- Optimization Strategies :

- Use microwave-assisted synthesis to accelerate reaction kinetics and reduce side reactions .

- Employ flow chemistry for precise control of chlorination/fluorination steps .

- Data-Driven Adjustments :

- If GC-MS detects regioisomers (e.g., 3-chloro-5-fluoro), adjust directing groups (e.g., install a nitro group at position 4 before sulfonation) .

Q. What structural modifications enhance bioavailability while retaining target affinity?

- SAR Insights :

- Validation : Use Caco-2 cell monolayers to measure permeability and human liver microsomes for metabolic stability .

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

- Troubleshooting Workflow :

Re-examine NMR sample preparation (e.g., deuteration level, pH).

Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents.

Cross-validate with IR spectroscopy (S=O stretching ~1350 cm⁻¹) and mass spectrometry .

- Case Study : Aromatic coupling in NOESY may indicate unexpected rotamers; computational modeling (e.g., Gaussian) can reconcile discrepancies .

Q. What strategies mitigate off-target effects in ion channel studies (e.g., NaV1.7 vs. NaV1.5 selectivity)?

- Experimental Design :

- Use patch-clamp electrophysiology to assess subtype selectivity .

- Introduce bulky substituents (e.g., trifluoromethyl) to sterically block non-target channels .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity across batches?

- Root Cause Analysis :

- Check for residual solvents (e.g., DMF) via GC-MS, which may inhibit enzyme activity .

- Test crystalline vs. amorphous forms (via XRD) – polymorphs can alter solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。